molecular formula C18H18O5 B14400750 Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- CAS No. 89586-46-9

Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-

Cat. No.: B14400750
CAS No.: 89586-46-9
M. Wt: 314.3 g/mol
InChI Key: NEPPNQIWNRBURI-UHFFFAOYSA-N
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Description

Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- is a complex organic compound with a unique structure It is characterized by the presence of two acetyloxy groups and two methyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- typically involves multiple steps. One common method includes the acetylation of 1,8-dihydroxy-3,6-dimethyl-2-naphthalene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy groups under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diacetylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-Acetoxy-1-phenylethanone: Contains an acetoxy group and a phenyl ring.

Uniqueness

Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]- is unique due to the presence of two acetyloxy groups and two methyl groups on a naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89586-46-9

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(7-acetyl-8-acetyloxy-3,6-dimethylnaphthalen-1-yl) acetate

InChI

InChI=1S/C18H18O5/c1-9-6-14-8-10(2)16(11(3)19)18(23-13(5)21)17(14)15(7-9)22-12(4)20/h6-8H,1-5H3

InChI Key

NEPPNQIWNRBURI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC(=O)C)C(=C(C(=C2)C)C(=O)C)OC(=O)C

Origin of Product

United States

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